N-(1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
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Overview
Description
N-(1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of at least one atom other than carbon within their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as a thioamide, the thiazole ring can be formed through cyclization reactions.
Formation of the Triazolopyridine Ring: This can be achieved by reacting a pyridine derivative with a triazole precursor under specific conditions.
Coupling Reaction: The final step involves coupling the thiazole and triazolopyridine rings with a butanamide linker using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, known for their biological activity.
Triazolopyridine Derivatives: Compounds with the triazolopyridine structure, often investigated for their pharmacological properties.
Uniqueness
N-(1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is unique due to the combination of thiazole and triazolopyridine moieties, which may confer distinct chemical and biological properties compared to other compounds.
Properties
Molecular Formula |
C13H13N5OS |
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Molecular Weight |
287.34 g/mol |
IUPAC Name |
N-(1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C13H13N5OS/c19-12(15-13-14-7-9-20-13)6-3-5-11-17-16-10-4-1-2-8-18(10)11/h1-2,4,7-9H,3,5-6H2,(H,14,15,19) |
InChI Key |
OAHLNRRJYNHYAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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